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molecular formula C6H7NOS B2891903 2-(Thiophen-3-yl)acetamide CAS No. 13781-66-3

2-(Thiophen-3-yl)acetamide

Cat. No. B2891903
M. Wt: 141.19
InChI Key: ZZMOZLUSTUEYAN-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

Commercially available 3-thiophene acetic acid (2.0 g, 14.07 mmol) was dissolved in DCM (45 mL) under nitrogen. Then oxalyl chloride (1.35 mL, 15.48 mmol) was added and the reaction was stirred overnight. Then ammonium hydroxide (30% as NH3 solution) (8.22 mL) was added dropwise with stirring. The reaction mixture was evaporated to provide 2-(3-thienyl)acetamide as a beige solid (3.2082 g). LCMS: (M+H)+=142.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
8.22 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]([OH:9])=O)=[CH:2]1.C(Cl)(=O)C(Cl)=O.[OH-].[NH4+:17]>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]([NH2:17])=[O:9])=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C=C(C=C1)CC(=O)O
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
8.22 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C=C(C=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.2082 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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